molecular formula C12H19N3O4 B7783236 N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt CAS No. 113694-82-9

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt

Cat. No.: B7783236
CAS No.: 113694-82-9
M. Wt: 269.30 g/mol
InChI Key: SCZUODTVQSLJJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt involves the preparation of a mixed anhydride of nicotinic acid and pivalic acid. This is achieved by reacting pivaloyl chloride with nicotinic acid in an acetonitrile medium in the presence of an organic amine. The resulting mixed anhydride is then used to acylate gamma-aminobutyric acid or its water-soluble salt . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt undergoes several types of chemical reactions, including hydrolysis and acylation. In the body, it is hydrolyzed into gamma-aminobutyric acid and niacin. The hydrolysis reaction is facilitated by enzymes in the brain, allowing the compound to exert its effects by releasing gamma-aminobutyric acid and niacin . Common reagents used in these reactions include pivaloyl chloride and acetonitrile. The major products formed from these reactions are gamma-aminobutyric acid and niacin.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt involves its hydrolysis into gamma-aminobutyric acid and niacin once it crosses the blood-brain barrier. Gamma-aminobutyric acid then activates gamma-aminobutyric acid receptors in the brain, producing an anxiolytic effect. Niacin acts as a vasodilator, increasing cerebral blood flow and enhancing brain function . This dual action on gamma-aminobutyric acid receptors and blood flow makes it unique among gamma-aminobutyric acid derivatives.

Comparison with Similar Compounds

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt is often compared to other gamma-aminobutyric acid derivatives such as phenibut and baclofen. Unlike these compounds, this compound can cross the blood-brain barrier without causing significant sedation or impairment. This makes it a preferred choice for enhancing cognitive function and reducing anxiety without the side effects associated with other gamma-aminobutyric acid derivatives .

Similar Compounds

Properties

IUPAC Name

2-aminoethanol;4-(pyridine-3-carbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.C2H7NO/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;3-1-2-4/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZUODTVQSLJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O.C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150521
Record name Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113694-82-9
Record name Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113694829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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